molecular formula C9H8FNO B1343650 6-fluoro-4-methoxy-1H-indole CAS No. 885521-02-8

6-fluoro-4-methoxy-1H-indole

Cat. No. B1343650
M. Wt: 165.16 g/mol
InChI Key: UTYWJOYRVOVQDB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

6-Fluoro-1H-indole-4-carboxylic acid methyl ester is an indole derivative and a useful building block, used in the synthesis of PARP Inhibitors, and drug intermediates such as the anti-ovarian cancer drug, rucaparib .

Scientific Research Applications

Antioxidant and Cytotoxic Properties

6-methoxytetrahydro-β-carboline derivatives, closely related to 6-fluoro-4-methoxy-1H-indole, have been investigated for their antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant activities and mild toxicity on non-tumorous cell lines. The research suggests that such compounds can be generated via the Maillard reaction and hold potential as antioxidants with safer profiles compared to traditional treatments like 5-fluorouracil and cisplatin (Goh et al., 2015).

Antibacterial and Antioxidant Activities

A novel series of fluoro/methoxy indole analogues was synthesized, showing significant antibacterial and antioxidant activities. The antibacterial activities of these compounds were especially notable against S. epidermidis, S. aureus, and E. coli. Additionally, the antioxidant activity was highlighted, demonstrating the potential of such compounds in treating infections and preventing oxidative stress-related damage (Shaik et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Research into 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles has shown that compounds bearing amino, methyl, methoxy, hydroxyl, and fluoro groups exhibit better anti-inflammatory, antioxidant, and antimicrobial activities. These findings indicate the broad application potential of such indole derivatives in treating inflammation and microbial infections while also providing antioxidant benefits (Sravanthi et al., 2015).

Anticancer Properties

Indole derivatives, including those related to 6-fluoro-4-methoxy-1H-indole, have been explored for their anticancer properties. One study found that certain indole-based compounds interfered with HIV-1 attachment, suggesting potential therapeutic applications in the treatment of HIV (Wang et al., 2009). Another investigation into substituted 2-phenyl-1H-indoles revealed potent antioxidant activity in assays, indicating their potential in cancer prevention and treatment due to their ability to scavenge free radicals (Karaaslan et al., 2013).

properties

IUPAC Name

6-fluoro-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYWJOYRVOVQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646245
Record name 6-Fluoro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-methoxy-1H-indole

CAS RN

885521-02-8
Record name 6-Fluoro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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